molecular formula C38H68N7O17P3S B1231969 Heptadecanoyl-coa CAS No. 3546-17-6

Heptadecanoyl-coa

Cat. No. B1231969
CAS RN: 3546-17-6
M. Wt: 1020 g/mol
InChI Key: DRABUZIHHACUPI-DUPKZGIXSA-N
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Description

Synthesis Analysis

The synthesis of heptadecanoyl-CoA can occur endogenously through the elongation of shorter fatty acids. For example, odd-chain fatty acids (OCFAs) like pentadecanoic acid (15:0) and heptadecanoic acid (17:0) can be elongated to very-long-chain fatty acids (VLCFAs) in cellular processes. These OCFAs can be synthesized endogenously from gut-derived propionic acid, indicating a metabolic pathway that replenishes the citric acid cycle (CAC) with anaplerotic intermediates, thereby potentially improving mitochondrial energy metabolism (Pfeuffer & Jaudszus, 2016).

Molecular Structure Analysis

The molecular structure of heptadecanoyl-CoA is critical for its function and interaction with enzymes. While specific studies on heptadecanoyl-CoA's structure are scarce, the general structure of acyl-CoA molecules includes a long fatty acid chain attached to coenzyme A, a molecule crucial for fatty acid metabolism. The structure is important for its enzymatic interactions, such as with acyl-CoA-binding protein (ACBP), which mediates intermembrane transport and donation of acyl-CoA for beta-oxidation and glycerolipid synthesis (Rasmussen et al., 1994).

Chemical Reactions and Properties

Heptadecanoyl-CoA participates in various chemical reactions, particularly in fatty acid metabolism. It serves as a substrate for beta-oxidation, a metabolic process that breaks down fatty acids to generate acetyl-CoA, which enters the citric acid cycle. The acyl-CoA derivatives exhibit characteristics of non-competitive inhibition with enzymes such as citrate synthase, indicating their regulatory role in metabolic pathways (Ciardelli et al., 1981).

Scientific Research Applications

Biochemical Synthesis and Metabolism

Heptadecanoyl-CoA is intricately involved in various biochemical synthesis processes and metabolic pathways. In research, its role has been highlighted in several areas:

  • Fatty Acid and Alcohol Production : The manipulation of yeast lipid metabolism for the production of fatty alcohols, such as 1-hexadecanol, has been achieved by expressing fatty acyl-CoA reductase and altering genes related to lipid metabolism. This process showcases the pivotal role of acyl-CoA derivatives like heptadecanoyl-CoA in biosynthetic pathways (Feng, Lian, & Zhao, 2015).

  • Neurotransmitter Precursors and Energy Production : Heptadecanoyl-CoA derivatives play a role in the metabolism of odd-chain fatty acids, which are crucial for the replenishment of tricarboxylic acid cycle intermediates and energy production in the brain. This aspect has been studied in the context of disorders like epilepsy and glucose transporter type I deficiency (G1D) (Marín-Valencia et al., 2013).

  • Metabolic Engineering for Industrial Applications : Heptadecanoyl-CoA is a focus in metabolic engineering, particularly in microbial cell factories. Its manipulation in organisms like Saccharomyces cerevisiae and Escherichia coli is aimed at improving the production of molecules of industrial relevance (Krivoruchko et al., 2015).

Medical and Pharmaceutical Research

Heptadecanoyl-CoA's involvement extends to medical and pharmaceutical research:

  • Diagnostic and Therapeutic Applications : Heptadecanoyl-CoA derivatives have been studied for their potential in medical imaging and as therapeutic agents. For example, 17-(11)C-heptadecanoic acid has been evaluated for measuring myocardial fatty acid metabolism, potentially aiding in the diagnosis of heart function abnormalities (Collier et al., 2002).

  • Understanding Enzyme Interactions and Substrate Specificity : The interaction of long-chain acyl-CoA analogs with enzymes like acyl-CoA dehydrogenase provides insights into substrate specificity and enzyme function, which are crucial for understanding metabolic diseases and developing therapeutic interventions (Thorpe et al., 2005).

  • Role in Polyketide Biosynthesis : Heptadecanoyl-CoA is also significant in the field of polyketide biosynthesis. Studies have shown how propionyl-CoA metabolism, which includes heptadecanoyl-CoA, affects the production of polyketides in organisms like Aspergillus nidulans. This research is relevant for understanding and manipulating polyketide biosynthesis for pharmaceutical applications (Zhang, Brock, & Keller, 2004).

Future Directions

There is increasing interest in the diverse properties of organic acids and their application in synthetic pathways . Heptadecanoyl Coenzyme A (C17-CoA), due to its role in lipid metabolism, could potentially be used in these pathways to generate modified or novel organic acids .

properties

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] heptadecanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29(47)66-22-21-40-28(46)19-20-41-36(50)33(49)38(2,3)24-59-65(56,57)62-64(54,55)58-23-27-32(61-63(51,52)53)31(48)37(60-27)45-26-44-30-34(39)42-25-43-35(30)45/h25-27,31-33,37,48-49H,4-24H2,1-3H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53)/t27-,31-,32-,33+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRABUZIHHACUPI-DUPKZGIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H68N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201316404
Record name Heptadecanoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1020.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Heptadecanoyl CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Heptadecanoyl-coa

CAS RN

3546-17-6
Record name Heptadecanoyl-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3546-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecanoyl-coenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003546176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptadecanoyl-CoA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201316404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecanoyl CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006497
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
S Eaton, B Middleton, K Bartlett - … et Biophysica Acta (BBA)-Protein Structure …, 1998 - Elsevier
… Internal standard (50 nmol heptadecanoyl-CoA) was added, together with 0.2% (v/v) Tween 20, to those incubations which did not already include Tween 20 (the addition of Tween 20 …
Number of citations: 30 www.sciencedirect.com
TR Larson, IA Graham - The Plant Journal, 2001 - Wiley Online Library
… , the molecular ion for heptadecanoyl CoA had a mass-to-charge ratio (m/z) of 1020 compared to a value of 1044 for its etheno derivative (Figure 1b,c). For heptadecanoyl CoA and its …
Number of citations: 271 onlinelibrary.wiley.com
J Rosendal, J Knudsen - Analytical biochemistry, 1992 - Elsevier
… The weight of the sample was determined and heptadecanoyl-CoA, approximately 10 nmol/g tissue, was added as an internal standard. Ice-cold chloroform/ methanol, 2/l (16 ml), was …
Number of citations: 63 www.sciencedirect.com
J Sleboda, M Pourfarzam, K Bartlett… - Biochimica et Biophysica …, 1995 - Elsevier
… Internal standards heptadecanoyl-CoA (20 nmol) and undecanoyl-carnitine (20 nmol) were added to the quenched incubations, followed by 100 /xl of saturated ammonium sulphate. …
Number of citations: 16 www.sciencedirect.com
J Deutsch, SI Rapoport, AD Purdon - Neurochemical research, 1997 - Springer
… When extracting brain, 20 Mg each of hexadecenoyl-CoA and heptadecanoyl-CoA were routinely … The recovery of stearoyl-CoA and heptadecanoyl-CoA was 85% of the other molecular …
Number of citations: 88 link.springer.com
J Rosendal, P Ertbjerg, J Knudsen - Biochemical Journal, 1993 - portlandpress.com
… Displacement assay using heptadecanoyl-CoA to displace 1 2-DSC from equimolar concentrations (5 ,uM) of rACBP. The assay was carried out as described in the Materials and …
Number of citations: 187 portlandpress.com
MJ Mangino, J Zografakis, MK Murphy… - … of Chromatography B …, 1992 - Elsevier
… The eluted and purified acyl-CoA esters are then quantitated by RP-HPLC using heptadecanoyl-CoA as an internal standard resulting in a detector sensitivity of about 12 pmol. Ten …
Number of citations: 33 www.sciencedirect.com
AA Palladino, J Chen, S Kallish, CA Stanley… - Molecular genetics and …, 2012 - Elsevier
… Stable isotope labeled acetyl- 13 C 2 CoA, octanoyl- 13 C 4 CoA, and heptadecanoyl CoA … of octanoyl- 13 C4 CoA and heptadecanoyl CoA internal standard mixture was added to the …
Number of citations: 31 www.sciencedirect.com
RW Pearce, JV Kodger, YI Sandlers - Analytical Biochemistry, 2022 - Elsevier
… (for short and medium species) and N-heptadecanoyl-CoA (for palmitoyl-CoA). … -heptadecanoyl-CoA peak area didn't significantly minimize matrix effect although N-Heptadecanoyl-CoA …
Number of citations: 3 www.sciencedirect.com
NJ Watmough, DM Turnbull, HSA Sherratt… - Biochemical …, 1989 - portlandpress.com
… the reactions were started by addition of 36 nmol of [U-'4C]hexadecanoate and terminated as appropriate by addition of 200 ,ul of acetic acid followed by 20 nmol of heptadecanoyl-CoA …
Number of citations: 68 portlandpress.com

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